.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1?3)-O-.alpha.-D-galactopyra
Description
Classification of Plant Cell Wall Polysaccharides
Plant cell wall polysaccharides represent one of the most structurally diverse and functionally important classes of biological macromolecules in terrestrial plant systems. The primary cell wall of land plants consists of three main groups of polysaccharides that work synergistically to provide structural integrity and functional flexibility. These polysaccharide groups include microfibrillar cellulose, which forms the structural backbone of the cell wall through its crystalline organization and hydrogen bonding capacity. The second major group comprises non-crystalline polysaccharides with a high proportion of alpha-(1→4)-linked galacturonic acid, collectively termed pectins. The third group consists of mainly neutral non-crystalline hemicelluloses, which serve as connecting elements between cellulose microfibrils and the pectin matrix.
The relative proportions of these three polysaccharide fractions can vary significantly between plant species, leading to a fundamental classification system that divides cell walls into Type I and Type II groups based on their polysaccharide composition. Type I walls are characterized by high pectin content and the hemicellulose xyloglucan, typically found in dicotyledons, non-graminaceous monocotyledons, and gymnosperms. In contrast, Type II walls contain little pectin and comparatively more hemicellulose, particularly glucuronoarabinoxylan and mixed-linkage glucans, which are typically found in cereals and grasses. This classification system provides a framework for understanding the biochemical diversity present in plant cell wall architecture and the evolutionary adaptations that have shaped polysaccharide composition across different plant lineages.
Pectic polysaccharides are characterized by their high versatility and structural complexity, composed of smooth and hairy regions that contribute to their diverse functional properties. The smooth region consists mainly of homogalacturonan, which is a linear polymer of alpha-(1,4)-D-galacturonic acid that can be partially methyl esterified at the carboxylic group of C6 and acetylated at C2 and C3. The hairy regions contain more structurally complex domains, including rhamnogalacturonan type I and rhamnogalacturonan type II, which provide additional functional diversity through their branched side chains and specialized linkage patterns. This structural organization allows pectic polysaccharides to perform multiple functions within the cell wall, including maintaining cell wall hydration, mediating cell-cell adhesion, and regulating wall porosity.
Historical Perspective on Pectin Research
The discovery and characterization of pectin represents one of the earliest scientific investigations into plant cell wall chemistry, with its initial identification marking the beginning of systematic polysaccharide research. Pectin was first isolated in 1825 by Henri Braconnot, a French chemist and pharmacist, though the use of pectin for making jam and marmalade was known long before its chemical identification. Braconnot defined pectin as the gelatinous principle in fruit that gave fruits the ability to form jellies when boiled with sugar, and he recognized that sugar and the proper pH were necessary for the reaction. The term 'pectin' was derived from the Greek word πηκτικός meaning "to congeal or solidify," reflecting its most obvious functional property.
Earlier investigations by Vauquelin in 1790 had provided the first information on water soluble substances having a strong gelatinizing effect present in fruit. Vauquelin showed that the expressed juice of tamarinds and other fruits solidifies when left at rest to form a transparent jelly, which could be purified by draining off the juice and washing. However, it was Braconnot's systematic study that first isolated and characterized pectin as a distinct chemical entity, establishing the foundation for future research into this important class of polysaccharides.
The commercial development of pectin followed several decades after its initial scientific discovery. The first recorded commercial production of pectin extract occurred in Germany in 1908, after which the process spread to the United States where Robert Douglas obtained a patent in 1913. By the 1930s, pectin was being commercially extracted from dried apple pomace and citrus peels, establishing the foundation for the modern pectin industry. Modern usage confines the word 'pectin' to a series of polysaccharides based on poly-alpha-(1-4) galacturonan, representing a refinement of the original definition to reflect improved understanding of its chemical structure.
The primary source of commercial galacturonic acid, the fundamental building block of pectin, is the hydrolysis of pectin itself, a process that was first reported by Felix Ehrlich at the University of Breslau in 1917. This process was later refined in 2004 by Tetsuya Miyazawa and Toshitaka Funazukuri at Chuo University, who developed a semibatch flow reactor system that achieved a 79% yield of water-soluble products from poly(galacturonic acid) using controlled heating conditions.
Significance in Plant Biology and Biochemistry
Pectic polysaccharides play fundamental roles in plant biology and biochemistry that extend far beyond their structural contributions to cell wall architecture. Pectin serves as the principal component of the middle lamella, where it functions as a natural adhesive that binds adjacent plant cells together and maintains tissue integrity. This adhesive function is critical for plant development and morphogenesis, as it allows cells to maintain their spatial relationships while still permitting controlled cell separation when necessary for processes such as organ abscission, fruit ripening, and dehiscence.
The biological significance of pectin extends to its role in cell wall extension and plant growth. Pectin allows primary cell wall extension through its capacity for controlled modification and remodeling. During fruit ripening, pectin is broken down by the enzymes pectinase and pectinesterase, which causes the fruit to become softer as the middle lamellae break down and cells become separated from each other. A similar process of cell separation caused by pectin breakdown occurs in the abscission zone of petioles in deciduous plants during leaf fall. These processes demonstrate how pectin modification serves as a regulatory mechanism for controlling cell-cell adhesion and separation in response to developmental and environmental signals.
Recent research has revealed that pectin modifications serve not only as final outputs of internally determined pathways, but also as key components of intercellular communication, with pectin acting as a major contributor to this process. The esterification state of pectin affects various aspects of plant development, including meristem activity and organ formation. De-esterification of pectin occurs during flower primordia formation in subepidermal tissue layers, contributing to increased elasticity of these layers and leading to temporal organogenesis. The balance between pectin esterification and de-esterification has been shown to be critical for the functioning of the root clock and affects lateral root formation.
Pectin also plays important roles in plant defense mechanisms and stress responses. The structural modifications of pectin can affect the porosity of cell walls, which in turn influences the access of pathogens and the movement of defensive compounds. Recent evidence suggests that remodeling of cell wall pectin structure is involved in defense against abiotic stresses, and differences in cell wall porosity can affect susceptibility to ion toxicity and dehydration. Understanding these roles has opened new avenues for developing crops with enhanced resistance to both biotic and abiotic stresses.
Relationship to Other Galacturonic Acid-Containing Compounds
The compound alpha-D-galactopyranuronic acid, O-6-deoxy-beta-L-galactopyranosyl-(1→3)-O-alpha-D-galactopyra represents one member of a diverse family of galacturonic acid-containing polysaccharides that collectively form the pectic fraction of plant cell walls. D-galacturonic acid serves as the fundamental building block for this entire class of compounds, existing in both alpha and beta configurations with the alpha form being predominant in natural pectin structures. The structural formula of galacturonic acid shows it as an oxidized form of the monosaccharide D-galactose, with a carboxylic acid group replacing one of the primary alcohol groups.
Several distinct polysaccharides have been identified and characterized within the pectic group, each with unique structural features and functional properties. Homogalacturonans represent the simplest form, consisting of linear chains of alpha-(1→4)-linked D-galacturonic acid residues. These structures form the backbone of most pectic polysaccharides and can be modified through various substitution patterns to create more complex molecules. The degree of methyl esterification in homogalacturonans significantly affects their functional properties, with high-methoxy pectins forming gels under acidic conditions in the presence of high sugar concentrations, while low-methoxy pectins form gels through interaction with divalent cations, particularly calcium.
Substituted galacturonans represent a more complex category of pectic polysaccharides, characterized by the presence of saccharide appendant residues branching from the galacturonic acid backbone. Xylogalacturonan contains beta-xylose residues attached to the galacturonic acid backbone, while apiogalacturonan features the rare sugar D-apiose as the branching component. Apiogalacturonans are found in specific plant species such as Lemna and Zostera marina, where they serve specialized functions including gastric protection and immune-adjuvant properties. The backbone of these substituted polysaccharides is typically resistant to fragmentation by microbial endopolygalacturonases, providing enhanced stability compared to unsubstituted homogalacturonans.
Rhamnogalacturonan type I represents another major class of pectic polysaccharides, containing a backbone of repeating disaccharide units composed of galacturonic acid and rhamnose. From many of the rhamnose residues, side chains of various neutral sugars branch off, primarily D-galactose, L-arabinose, and D-xylose. The types and proportions of neutral sugars in these side chains vary significantly with the origin of the pectin, providing structural diversity that corresponds to functional specialization. Rhamnogalacturonan type II represents the most structurally complex member of the pectic family, consisting of a galacturonic acid backbone substituted with eleven different sugar residues in a highly conserved branching pattern. Despite being a relatively small motif, rhamnogalacturonan type II can dimerize through borate esters, creating sites of interpolymeric association that are critical for plant growth.
The following table summarizes the key structural and functional characteristics of major galacturonic acid-containing polysaccharides:
| Polysaccharide Type | Backbone Structure | Side Chain Composition | Functional Properties | Typical Plant Sources |
|---|---|---|---|---|
| Homogalacturonan | α-(1→4)-D-galacturonic acid | None | Gel formation, cell adhesion | Universal in land plants |
| Xylogalacturonan | α-(1→4)-D-galacturonic acid | β-D-xylose | Enhanced stability | Reproductive tissues |
| Apiogalacturonan | α-(1→4)-D-galacturonic acid | D-apiose | Cryoprotection, immune activity | Lemna, Zostera marina |
| Rhamnogalacturonan I | α-(1→4)-D-galacturonic acid and α-(1→2)-L-rhamnose | D-galactose, L-arabinose, D-xylose | Cell wall flexibility | Dicotyledons, fruits |
| Rhamnogalacturonan II | α-(1→4)-D-galacturonic acid | 11 different sugar types | Boron-mediated crosslinking | Universal in land plants |
| Biosaccharide Gum-1 | α-(1→4)-D-galacturonic acid | L-fructose, D-galactose | Gel formation, emulsification | Commercial production |
The molecular weight of isolated pectic polysaccharides varies greatly depending on the source and method of isolation, with values reported as low as 28 kilodaltons for apple pomace up to 753 kilodaltons for sweet potato peels. In nature, approximately 80 percent of carboxyl groups of galacturonic acid are esterified with methanol, though this proportion is decreased to varying degrees during pectin extraction. The ratio of esterified to non-esterified galacturonic acid determines the behavior of pectin in various applications, with high-methoxy pectins requiring acidic conditions and high sugar concentrations for gel formation, while low-methoxy pectins can form gels through calcium-mediated crosslinking according to the idealized 'egg box' model.
Properties
CAS No. |
194237-89-3 |
|---|---|
Molecular Formula |
C14H20BrNSi |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of .alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer typically involves the following steps:
Monomer Preparation: The individual monosaccharides, .alpha.-D-Galactopyranuronic acid and O-6-deoxy-.beta.-L-galactopyranosyl, are synthesized or extracted from natural sources.
Glycosidic Bond Formation: These monomers are linked through glycosidic bonds. This step often requires the use of catalysts such as acids or enzymes to facilitate the formation of the 1→3 linkages.
Polymerization: The glycosidic bonds are formed repeatedly to create the homopolymer. This process can be controlled to achieve the desired molecular weight and polymer length.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Fermentation Processes: Utilizing microbial fermentation to produce the monomers, followed by chemical or enzymatic polymerization.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer can undergo various chemical reactions, including:
Oxidation: The uronic acid groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the uronic acid groups to alcohols.
Substitution: Functional groups on the sugar residues can be substituted with other chemical groups, altering the properties of the polymer.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acids or enzymes to facilitate glycosidic bond formation.
Major Products
Oxidized Derivatives: Aldehydes or carboxylic acids.
Reduced Derivatives: Alcohols.
Substituted Polymers: Polymers with various functional groups attached.
Scientific Research Applications
Functional Properties
1. Emulsification and Thickening Agent
- This compound exhibits excellent emulsifying properties, making it suitable for use in food products as a stabilizer and thickener. It can enhance the texture and mouthfeel of various food items, such as sauces and dressings, by preventing phase separation .
2. Gel Formation
- The ability to form gels is another significant property of α-D-galactopyranuronic acid derivatives. They are utilized in the production of pectin gels, which are essential in the confectionery industry for making jellies and jams. The gelation process is influenced by the degree of esterification and the presence of divalent cations such as calcium .
Bioactivity
1. Antioxidant Activity
- Recent studies have demonstrated that oligo-galacturonic acids derived from microbial degradation exhibit notable antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
2. Antitumor Effects
- Research indicates that α-D-galactopyranuronic acid derivatives possess cytotoxic effects against various cancer cell lines. For instance, products derived from enzymatic degradation showed significant anti-tumor activity against MCF-7 breast cancer cells, with survival rates dropping dramatically under specific concentrations . The mechanism appears to involve apoptosis induction in cancer cells.
Therapeutic Applications
1. Gastrointestinal Health
- α-D-Galactopyranuronic acid is recognized for its potential benefits in gastrointestinal health. It acts as a prebiotic, promoting the growth of beneficial gut microbiota. This can enhance digestion and nutrient absorption while also providing protection against gastrointestinal disorders .
2. Drug Delivery Systems
- The compound's biocompatibility and ability to form hydrogels make it an attractive candidate for drug delivery applications. It can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacts with specific proteins and enzymes, influencing biological processes.
Pathways Involved: Participates in cell signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
.alpha.-D-Galactopyranuronic acid: A simpler form of the compound without the additional galactopyranosyl residues.
O-6-deoxy-.beta.-L-galactopyranosyl: Another related compound with similar structural features.
Uniqueness
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer is unique due to its specific glycosidic linkages and the combination of uronic acid and deoxy sugar residues, which confer distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of alpha-D-Galactopyranuronic acid, O-6-deoxy-beta-L-galactopyranosyl-(1→3)-O-alpha-D-galactopyranosyl-(1→3)-, homopolymer, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
α-D-Galactopyranuronic acid is a significant component of pectin, a polysaccharide found in the cell walls of plants. This compound plays a crucial role in various biological activities, including immunomodulation, antioxidant effects, and potential therapeutic applications in disease management. This article reviews the biological activity of α-D-Galactopyranuronic acid, emphasizing its structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The structure of α-D-Galactopyranuronic acid consists of a galacturonic acid backbone with specific glycosidic linkages that influence its biological properties. The compound can form various polysaccharides through different configurations, impacting its interaction with biological systems.
1. Immunomodulatory Effects
Research indicates that polysaccharides containing α-D-Galactopyranuronic acid can modulate immune responses. For instance, it has been shown to activate macrophages and dendritic cells, enhancing the secretion of pro-inflammatory cytokines like TNF-α and IL-10. These activities suggest a potential role in immune system regulation and inflammatory response management .
2. Antioxidant Properties
The antioxidant capacity of α-D-Galactopyranuronic acid is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have demonstrated that pectin-derived compounds exhibit significant antioxidant activity, which may contribute to their protective effects against various diseases .
3. Antitumor Activity
Preliminary studies have indicated that α-D-Galactopyranuronic acid may possess antitumor properties. In vitro experiments have shown cytotoxic effects against several cancer cell lines, including HepG2 and AGS cells. The compound appears to induce apoptosis in these cells, influencing the expression of apoptotic proteins such as PARP and caspases .
Case Study 1: Immunomodulation in Mice
A study investigated the effects of dietary pectin enriched with α-D-Galactopyranuronic acid on mice with DSS-induced colitis. The results showed that this dietary intervention improved mucosal integrity and reduced inflammatory markers, highlighting the compound's potential as a therapeutic agent for inflammatory bowel diseases .
Case Study 2: Antioxidant Activity in Human Cells
In vitro assays using human cell lines demonstrated that treatment with α-D-Galactopyranuronic acid led to a significant reduction in reactive oxygen species (ROS) levels. This suggests that the compound could be beneficial in mitigating oxidative damage associated with chronic diseases .
Data Tables
Q & A
Basic: What spectroscopic and analytical techniques are critical for elucidating the structure of α-D-Galactopyranuronic acid derivatives?
Answer:
Structural elucidation requires a combination of 2D NMR (COSY, HSQC, HMBC) to resolve glycosidic linkages and anomeric configurations, ESI-MS for molecular weight determination, and acid hydrolysis followed by chromatographic analysis (e.g., HPAEC-PAD) to identify monosaccharide components. For example, 2D NMR can distinguish α/β anomers by characteristic coupling constants (e.g., for α-configuration). Acid hydrolysis is critical for confirming sugar composition, as demonstrated in the analysis of similar triterpene glycosides .
Basic: How can acid hydrolysis be optimized to preserve labile glycosidic linkages during structural analysis?
Answer:
Controlled hydrolysis using dilute acids (e.g., 0.1–2 M TFA) at moderate temperatures (80–100°C) for short durations (1–4 hours) minimizes degradation of acid-sensitive linkages. Post-hydrolysis, neutralization (e.g., with NH₄OH) and derivatization (e.g., PMP labeling) enhance chromatographic detection. This approach was validated in the characterization of 6-deoxyhexose-containing glycosides, where harsh conditions led to decomposition of uronic acid residues .
Advanced: How can conflicting data on glycosidic linkage positions (e.g., 1→3 vs. 1→4) be resolved in complex oligosaccharides?
Answer:
Contradictions often arise from overlapping NMR signals or incomplete hydrolysis. A tiered approach is recommended:
Selective enzymatic digestion (e.g., glycosidase specificity for α/β linkages) to cleave target bonds.
NOE correlations in ROESY/TOCSY to confirm spatial proximity between protons across linkages.
Comparative analysis with synthetic standards , as in the synthesis of 4-deoxy-disaccharides with defined linkages .
For example, ambiguity in β-L-galactopyranosyl-(1→3) vs. (1→4) linkages can be resolved by HMBC correlations between the anomeric proton and the aglycone’s C3/C4 .
Advanced: What strategies are effective for multi-step synthesis of 6-deoxyhexose-containing glycosides with high stereochemical fidelity?
Answer:
Orthogonal protecting groups (e.g., benzyl, acetyl) to control regioselectivity during glycosylation.
Schmidt-type glycosylation for β-linkages using trichloroacetimidate donors.
Post-synthetic deoxygenation via Barton-McCombie reaction (e.g., conversion of C6-OH to 6-deoxy in L-galactose).
Evidence from the synthesis of 4-deoxy-disaccharides highlights the use of thioglycoside intermediates to stabilize reactive glycosyl donors .
Advanced: How do structural modifications (e.g., O-methylation, fluorination) impact the biological activity of uronic acid derivatives?
Answer:
Methylation at C6 of galacturonic acid (e.g., calenduloside G 6'-O-methyl ester) enhances metabolic stability by reducing hydrolysis by esterases. Fluorination (e.g., 4-deoxy-4-fluoro derivatives) alters hydrogen-bonding networks, affecting ligand-receptor interactions. Comparative bioassays (e.g., cytotoxicity against HeLa cells) for methylated vs. non-methylated analogs reveal up to 10-fold differences in IC₅₀ values .
Basic: What role does stereochemistry play in the solubility and aggregation of α-D-Galactopyranuronic acid derivatives?
Answer:
Axial hydroxyl groups (e.g., C4-OH in α-D-galactopyranose) increase hydrophilicity and hydrogen-bonding capacity, enhancing water solubility. In contrast, equatorial deoxy groups (e.g., 6-deoxy-β-L-galactopyranosyl) reduce polarity, promoting aggregation in aqueous media. Dynamic light scattering (DLS) studies of stereoisomeric glycosides show 2–3x differences in critical aggregation concentration (CAC) .
Advanced: How should researchers design bioactivity assays for glycosides with potential antimicrobial or cytotoxic properties?
Answer:
Dose-response profiling (e.g., 0.1–100 µM) in cell lines (e.g., MCF-7 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922).
Mechanistic studies : ROS detection (DCFH-DA assay) and membrane integrity tests (propidium iodide uptake).
Synergy testing with antibiotics (e.g., checkerboard assay for fractional inhibitory concentration index).
A study on Guapira glycosides used this framework to identify compounds with MICs ≤ 8 µg/mL against S. aureus .
Advanced: What methodologies address the instability of uronic acid derivatives during purification?
Answer:
Low-temperature flash chromatography (4°C) to prevent acid-catalyzed degradation.
Ion-pair chromatography (e.g., using tetrabutylammonium acetate) to improve retention and resolution on C18 columns.
Lyophilization at neutral pH to avoid lactonization.
For example, β-D-glucopyranosiduronic acid derivatives degrade rapidly under acidic conditions but remain stable when purified via pH-controlled HPLC .
Basic: What computational tools are recommended for predicting glycosidic linkage conformations?
Answer:
Molecular dynamics (MD) simulations (e.g., GROMACS) with the GLYCAM06 force field can model linkage flexibility (e.g., ϕ/ψ angles). Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) optimizes ground-state geometries and calculates NMR chemical shifts. Validation against experimental NOEs and -couplings (e.g., ) ensures accuracy, as shown in studies of β-(1→3)-galactopyranosyl conformers .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^2\text{H}2H) enhance metabolic tracing of glycosides in vivo?
Answer:
Uniform -labeling of the sugar moiety enables tracking via NMR or mass spectrometry. Deuterium labeling at C6 (e.g., 6-deoxy-6-D-galactose) reduces metabolic exchange rates, improving signal stability. A study on 3-O-β-D-galactopyranosyl oleanolic acid used -labeled analogs to map hepatic metabolism, revealing rapid glucuronidation within 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
